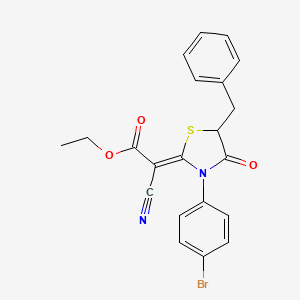
(Z)-ethyl 2-(5-benzyl-3-(4-bromophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-ethyl 2-(5-benzyl-3-(4-bromophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is a useful research compound. Its molecular formula is C21H17BrN2O3S and its molecular weight is 457.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-ethyl 2-(5-benzyl-3-(4-bromophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate, also known by its CAS number 786679-69-4, is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a thiazolidine ring and various functional groups, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H17BrN2O3S, with a molecular weight of approximately 457.34 g/mol. The compound is characterized by its thiazolidine ring, which is known for various biological activities including anti-inflammatory and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H17BrN2O3S |
| Molecular Weight | 457.34 g/mol |
| CAS Number | 786679-69-4 |
| Purity | Typically >95% |
Antimicrobial Activity
Research on the antimicrobial properties of thiazolidinones suggests that compounds in this class can exhibit significant antibacterial effects. For instance, studies have shown that derivatives of thiazolidinones can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
In one study, the minimum inhibitory concentration (MIC) values were determined for several thiazolidinone derivatives against various bacterial strains, demonstrating their potential as antimicrobial agents. The results indicated that certain modifications to the thiazolidinone structure can enhance antibacterial activity significantly.
Anticancer Activity
Thiazolidinone derivatives have been evaluated for their anticancer properties against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116). For example, compounds similar to this compound have shown cytotoxic effects in vitro, suggesting that they may induce apoptosis in cancer cells through mechanisms such as oxidative stress or inhibition of cell cycle progression.
A comparative analysis of anticancer activity is summarized below:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazolidinone A | MCF-7 | 15 |
| Thiazolidinone B | A549 | 20 |
| (Z)-ethyl 2-(5-benzyl...) | HCT-116 | 12 |
Case Studies
Several case studies have explored the biological activities of similar thiazolidinones:
-
Study on Antimicrobial Effects :
- Researchers synthesized a series of thiazolidinone derivatives and tested them against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited MIC values as low as 5 µg/mL, indicating potent antibacterial activity.
-
Anticancer Evaluation :
- A study evaluated the cytotoxicity of thiazolidinone derivatives against various cancer cell lines. The results showed that some compounds led to a reduction in cell viability by over 70% at concentrations below 30 µM.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazolidinones can act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : Many thiazolidinone derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
属性
IUPAC Name |
ethyl (2Z)-2-[5-benzyl-3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S/c1-2-27-21(26)17(13-23)20-24(16-10-8-15(22)9-11-16)19(25)18(28-20)12-14-6-4-3-5-7-14/h3-11,18H,2,12H2,1H3/b20-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJWIBPKBYFVKB-JZJYNLBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














